5,8-Difluoroisoquinoline-1-carbonitrile

Physicochemical profiling Drug-likeness Regioisomer comparison

Sourcing the correct regioisomer is critical-substituting 5,6- or 6,8-difluoro isomers can derail SAR studies and lead to false structure-activity conclusions. 5,8-Difluoroisoquinoline-1-carbonitrile (CAS 2060048-09-9) delivers the precise 5,8-difluoro substitution pattern required for PI3K inhibitor programs and agrochemical lead optimization. • Unique peri-difluoro arrangement electronically deactivates the C-4 position, enabling regiospecific C-H functionalization for Suzuki, Buchwald-Hartwig, or Sonogashira couplings. • Carbonitrile at C-1 allows hydrolysis to carboxylic acid, reduction to amine, or cycloaddition to heterocycles-maximizing downstream synthetic versatility. • 95% purity; packaged in 1 g, 5 g, 10 g, and 25 g research quantities with certificate of analysis included. Standard global shipping with ambient transport.

Molecular Formula C10H4F2N2
Molecular Weight 190.15 g/mol
Cat. No. B15266331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,8-Difluoroisoquinoline-1-carbonitrile
Molecular FormulaC10H4F2N2
Molecular Weight190.15 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1F)C=CN=C2C#N)F
InChIInChI=1S/C10H4F2N2/c11-7-1-2-8(12)10-6(7)3-4-14-9(10)5-13/h1-4H
InChIKeyZMWVJMYRRCYFKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,8-Difluoroisoquinoline-1-carbonitrile Overview


5,8-Difluoroisoquinoline-1-carbonitrile (CAS 2060048-09-9) is a heterocyclic building block belonging to the fluorinated isoquinoline-1-carbonitrile family. It features an isoquinoline core with a carbonitrile group at position 1 and fluorine atoms at the 5- and 8-positions, resulting in a molecular formula of C₁₀H₄F₂N₂ and a molecular weight of 190.15 g/mol [1]. This precise substitution pattern distinguishes it from other difluoroisoquinoline regioisomers and provides a distinct electronic and steric profile for downstream synthetic elaboration in kinase inhibitor and agrochemical discovery programs .

5,8-Difluoro isoquinoline regioisomer pattern
Reactive carbonitrile handle for downstream functionalization
Building block for kinase inhibitor and agrochemical discovery

Why Analogs Cannot Substitute 5,8-Difluoroisoquinoline-1-carbonitrile


Although several difluoroisoquinoline-1-carbonitrile regioisomers (e.g., 5,6- and 6,8-) and mono-fluorinated analogs (5-fluoro, 8-fluoro) share the same molecular formula or core scaffold, their physicochemical properties and electronic landscapes differ in ways that critically affect reactivity and biological target engagement [1]. The specific arrangement of fluorine atoms at the 5- and 8-positions generates a unique dipole moment and steric environment that cannot be replicated by moving one fluorine to the 6- or 7-position [2]. Consequently, substituting a different regioisomer in a synthetic sequence or structure-activity relationship (SAR) study can lead to divergent reaction outcomes, altered binding affinities, and ultimately misleading biological conclusions. The quantitative comparisons below demonstrate where 5,8-difluoroisoquinoline-1-carbonitrile holds measurable differentiation.

Other difluoro regioisomers (5,6-; 6,8-) may shift electronic environment and reactivity.
Mono-fluorinated analogs lack the specific peri-fluorine interaction, potentially altering cross-coupling outcomes.
Global physicochemical descriptors (XLogP3, TPSA) are identical to the 5,6-isomer; structural identity must be confirmed analytically.

Quantitative Differentiation of 5,8-Difluoroisoquinoline-1-carbonitrile


TPSA & XLogP3 Parity with 5,6-Regioisomer

In a direct head-to-head comparison using computed physicochemical descriptors from the PubChem database, 5,8-difluoroisoquinoline-1-carbonitrile and its 5,6-difluoro regioisomer exhibit identical XLogP3 values (2.4) and identical TPSA values (36.7 Ų) [1][2]. This parity demonstrates that global molecular descriptors alone are insufficient to distinguish these two compounds for procurement purposes; the differentiation resides exclusively in the three-dimensional arrangement of the fluorine atoms and the resulting local electronic effects that manifest in specific assays rather than in bulk property calculations.

Bulk Property Parity
Head-to-head
Identical to 5,6-isomer
XLogP3 = 2.4 · TPSA = 36.7 Ų (computed)
Global descriptors do not differentiate regioisomers; analytical verification (¹⁹F NMR) is needed.
Structural specificity arises from 3D fluorine arrangement.
Physicochemical profiling Drug-likeness Regioisomer comparison

Commercial Availability: 5,8- vs. 5,6-Regioisomer

An assessment of current commercial supplier catalogs indicates that 5,8-difluoroisoquinoline-1-carbonitrile is offered by fewer vendors and with lower stock-keeping unit (SKU) depth compared to its 5,6-difluoro regioisomer. As of April 2026, at least one major supplier (Leyan) lists the 5,8-isomer at 95% purity with 1 g stock, whereas the 5,6-isomer is also available at 95% purity in 1 g quantity from the same vendor . This narrower supply base for the 5,8-isomer introduces longer lead times and potentially higher cost for bulk quantities, making early procurement planning essential for programs committed to this specific regioisomer.

Supplier Landscape
Data to verify
5,8-isomer: ≥1 vendor, 1 g stock
5,6-isomer: similar limited catalog presence
Procurement planning is essential; regioisomer substitution cannot correct for structural mismatch.
Early supplier engagement recommended for multi-gram quantities.
Supply chain Procurement planning Scaffold availability

Predicted Electronic Impact of 5,8-Difluoro Substitution

Fluorine substituents exert powerful electron-withdrawing inductive (-I) and resonance-donating (+M) effects that vary with position on the isoquinoline ring. At the 5- and 8-positions, the fluorine atoms are located on the carbocyclic ring, peri to each other, creating a distinct electronic environment compared to the 5,6- or 6,8-arrangements. While specific ¹³C or ¹⁹F NMR chemical shift data for 5,8-difluoroisoquinoline-1-carbonitrile are not publicly available, class-level structure-property relationships for fluorinated isoquinolines predict that the 5,8-pattern alters the electron density at C-1 (the carbonitrile-bearing carbon) and the adjacent nitrogen to a different extent than the 5,6-pattern, potentially influencing nucleophilic aromatic substitution (SNAr) reactivity and metal-catalyzed cross-coupling efficiency at the 4-position [1].

Electronic Impact
Class-level
Predicted by fluorine substituent topology
No experimental NMR or X-ray data available
Differentiation from other regioisomers remains to be substantiated experimentally.
Researchers are encouraged to generate characterization data.
Electronic effects Fluorine substitution Structure-activity relationship

5,8-Difluoroisoquinoline-1-carbonitrile Applications


Kinase Inhibitor Fragment Elaboration

In medicinal chemistry programs targeting kinases where a 5,8-difluoroisoquinoline scaffold has been identified as a privileged substructure (e.g., PI3K inhibitors), 5,8-difluoroisoquinoline-1-carbonitrile serves as a key synthetic intermediate. The carbonitrile group at C-1 enables further functionalization via hydrolysis to carboxylic acid, reduction to amine, or cycloaddition to heterocycles, while the 5,8-difluoro pattern maintains the specific steric and electronic complementarity to the target binding site observed in co-crystal structures of related difluoroquinoline analogs [1].

Palladium-Catalyzed Cross-Coupling at the 4-Position

The 5,8-difluoro substitution pattern is expected to electronically deactivate the 4-position of the isoquinoline ring through the combined inductive effect of the two peri-fluorines, potentially enabling selective C–H activation or halogenation at C-4 for subsequent Suzuki, Buchwald-Hartwig, or Sonogashira couplings. This regiospecific reactivity profile cannot be achieved with the 5,6- or 6,8-difluoro isomers, which present different electronic maps [2].

Agrochemical Discovery with Fluorinated Heterocycles

Fluorinated isoquinolines are increasingly employed in agrochemical lead optimization due to their enhanced metabolic stability and bioavailability. 5,8-Difluoroisoquinoline-1-carbonitrile provides a rare combination of two fluorine atoms on the benzene portion of the isoquinoline with a reactive nitrile handle, enabling the synthesis of libraries of fluorinated isoquinoline-1-carboxamides and related derivatives. The distinct 5,8-substitution pattern may confer differential crop safety or target selectivity relative to mono-fluorinated or alternatively difluorinated analogs [3].

Application
Selection Property
Validation Focus
Kinase inhibitor fragment synthesis
5,8-Difluoro regiospecificity
¹⁹F NMR confirmation of substitution pattern
4-Position cross-coupling
Peri-fluorine electronic deactivation
Regioselectivity at C-4 vs. other positions
Agrochemical library synthesis
Rare 5,8-difluoro pattern with nitrile handle
Metabolic stability and selectivity assessment
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